HTBA

Triiodobenzoic acid solubility Trinder reagent aqueous formulation enzymatic assay compatibility

Generic HTBA sourcing introduces quantifiable risk of lot-to-lot chromogenic baseline drift in validated enzymatic assays. This HTBA lot resolves that uncertainty. • Direct aqueous formulation at ≥36.45 mg·mL⁻¹ eliminates organic co-solvents that denature kit enzymes. • λmax 520 nm quinoneimine product reduces hemoglobin/bilirubin interference vs. phenol-based detection. • Replaces phenol at 1/4 molar concentration without protein denaturation in 5′-nucleotidase protocols.

Molecular Formula C7H3I3O3
Molecular Weight 515.81 g/mol
CAS No. 53279-72-4
Cat. No. B1663327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTBA
CAS53279-72-4
SynonymsHTBA; 3-HYDROXY-2,4,6-TRII; 3-Carboxy-2,4,6-triiodophenol; 2,4,6-TRIIODO-3-HYDROXYBENZOIC ACID; 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID; 3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID 97%; 3-Hydroxy-2,4,6-triiodobenzoic acid ,98%; 3-Hydroxy-2,4,6-triiodobenzoic acid >97%; HTBA(3-HYDROXY-2,4,6-TRIIODOBENZOIC ACID)
Molecular FormulaC7H3I3O3
Molecular Weight515.81 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)O)I)C(=O)O)I
InChIInChI=1S/C7H3I3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13)
InChIKeyGIAVHGFPMPSIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline powder

Structure & Identifiers


Interactive Chemical Structure Model





HTBA Chemical Identity & Baseline Characterization


HTBA (3-Hydroxy-2,4,6-triiodobenzoic acid, CAS 53279-72-4) is a tri-iodinated benzoic acid derivative with the molecular formula C₇H₃I₃O₃ and a molecular weight of 515.81 g·mol⁻¹. It appears as an off-white to yellow crystalline powder with a melting point of 211–215 °C . The compound carries a carboxylic acid group at position 1 and a phenolic hydroxyl at position 3 on a benzene ring fully substituted with iodine at positions 2, 4, and 6. Its defining physicochemical feature is a water solubility of ≥36.45 mg·mL⁻¹, which is unusual among triiodobenzoic acids and enables direct aqueous formulation without co-solvents in many biochemical assay workflows . HTBA serves primarily as a chromogenic hydrogen donor (Trinderʼs reagent) in coupled enzymatic peroxide detection systems and as a versatile synthetic intermediate for iodinated contrast media and pharmaceutical building blocks .

Aqueous-soluble for co-solvent-free Trinder reagent preparation
Chromogenic hydrogen donor in peroxidase-coupled enzymatic detection
Synthetic intermediate for iodinated contrast media and pharmaceutical building blocks

HTBA Differentiation from Generic Analogs


Interchanging HTBA with other triiodobenzoic acids or alternative Trinder chromogens carries quantifiable risk. The 3-hydroxy substitution pattern confers aqueous solubility of ≥36.45 mg·mL⁻¹, whereas the isomeric 2,3,5-triiodobenzoic acid (CAS 88-82-4) is insoluble in water, requiring organic co-solvents that can compromise enzyme activity and assay reproducibility . In the 5′-nucleotidase detection system, HTBA exhibits superior chromogenic sensitivity and does not denature proteins at working concentration (3.5 mmol·L⁻¹), whereas the traditional phenol/4-aminoantipyrine pair requires 14 mmol·L⁻¹ phenol and causes protein denaturation [1]. The absorption maximum of the HTBA quinoneimine product (520 nm) shifts away from the 500 nm phenol product, reducing interference from hemolyzed serum components in clinical chemistry panels [1]. Purity variability across vendors (ranging from 95% to 99.71%) further dictates that generic sourcing without batch-specific CoA review can introduce significant lot-to-lot inconsistency in colorimetric assay baselines . These factors collectively preclude simple substitution in validated enzymatic assay protocols.

HTBA
Generic Analog
Risk Context
Water-soluble without co-solvents
Other triiodobenzoic acid isomer may be water-insoluble and require organic co-solvent
Solubility mismatch may compromise aqueous enzyme assay reproducibility
No protein denaturation at typical working concentration
Phenol-based Trinder system may denature proteins under standard assay conditions
Protein-compatibility profile may shift serum assay outcomes
High-purity grade with minimal chromogenic background
Generic HTBA purity may vary across suppliers
Purity inconsistency can introduce lot-to-lot absorbance baseline drift

HTBA Comparative Evidence Guide


Aqueous Solubility: HTBA vs. TIBA

HTBA demonstrates an aqueous solubility of ≥36.45 mg·mL⁻¹ (≥70.7 mM) at ambient temperature, allowing direct dissolution in aqueous buffers. In contrast, the close structural isomer 2,3,5-triiodobenzoic acid (CAS 88-82-4) is reported as insoluble in water and requires organic co-solvents such as ethanol or DMSO for solubilization . This solubility difference is critical for enzymatic assay workflows where organic co-solvents exceeding 1% (v/v) can inhibit peroxidase or oxidase activities central to Trinder-type chromogenic detection [1].

Aqueous solubility
Reported
HTBA ≥36.45 mg/mL (≥70.7 mM) in H₂O; TIBA insoluble, requires organic co-solvent
Enables co-solvent-free aqueous formulation for enzymatic Trinder assays
Organic co-solvents exceeding 1% (v/v) may inhibit peroxidase activity
Triiodobenzoic acid solubility Trinder reagent aqueous formulation enzymatic assay compatibility

Sensitivity & Protein Compatibility vs. Phenol

In a direct comparison within a 5′-nucleotidase assay protocol, HTBA used at a final concentration of 3.5 mmol·L⁻¹ substituted the traditional phenol/4-aminoantipyrine pair. The phenol system requires 14 mmol·L⁻¹ phenol and 1.3 mmol·L⁻¹ 4-aminoantipyrine, and phenol readily denatures proteins at working concentration [1]. HTBA produced a chromogenic product measurable at 520 nm with greater sensitivity and did not cause protein denaturation, conferring operational advantages for serum-based clinical chemistry applications [1]. Although exact signal-to-noise ratio or absorbance fold-change values were not reported in the available source, the qualitative superiority is clearly stated as 'more sensitive' and 'less likely to denature proteins,' permitting shorter incubation times [1].

Sensitivity & protein compatibility
Head-to-head
HTBA 3.5 mmol/L, 520 nm; phenol 14 mmol/L, 500 nm; no protein denaturation observed
May reduce protein denaturation risk and support shorter incubation in serum assays
Reported qualitative advantage; exact S/N ratio not provided
5′-nucleotidase assay Trinder chromogen sensitivity protein denaturation comparison

Creatinine enz-PAD vs. Alkaline Picrate Method

In an enzymatic paper-based analytical device (enz-PAD) employing HTBA as the chromogenic hydrogen donor (with 4-aminophenazone), the colorimetric creatinine assay achieved a linear range of 2.5–25 mg·dL⁻¹ (r² = 0.983) and a detection limit of 2.0 mg·dL⁻¹ [1]. When applied to 40 real human urine samples, the HTBA enz-PAD method exhibited a high correlation with the conventional alkaline picrate (Jaffé) method, yielding r² = 0.977 [1]. The Jaffé method is known for susceptibility to non-creatinine chromogen interference (e.g., glucose, acetone, ascorbate), which the enzymatic HTBA approach circumvents through peroxide-specific Trinder chemistry [2].

Creatinine enz-PAD vs. Jaffé
Method context
Linear range 2.5–25 mg/dL (r²=0.983), LOD 2.0 mg/dL; correlation with Jaffé r²=0.977 (n=40)
Supports portable, interference-reduced creatinine detection platform
Enzymatic HTBA approach avoids Jaffé non-creatinine chromogen interferences
creatinine detection paper-based analytical device enz-PAD alkaline picrate comparison

Purity Comparison: MedChemExpress vs. Generic HTBA

The purity of commercially available HTBA varies substantially across vendors, with direct implications for diagnostic reagent formulation. MedChemExpress supplies HTBA (Cat. No. HY-15919) at 99.71% purity by HPLC . In contrast, generic suppliers list minimum purity specifications ranging from 95% (TCI, AKSci) to 97% (Thermo Fisher Acros, Alfa Aesar) . The presence of residual iodinated intermediates or de-iodination byproducts in lower-purity material can shift chromogenic baseline absorbance and compromise the linearity of Trinder-type detection, particularly in high-throughput clinical chemistry panels where absorbance is monitored at 520–550 nm where iodinated impurities may also absorb [1].

Purity across vendors
Specification review
MedChemExpress 99.71% (HPLC) vs. generic minimum purity 95–97%
Higher purity may improve lot-to-lot consistency and reduce baseline absorbance drift
Impact on assay linearity and chromogenic background to verify per lot
HTBA purity diagnostic reagent quality vendor comparison CoA specification

Radiopacity: HTBA vs. Non-Iodinated Chromogens

HTBA contains three covalently bound iodine atoms (C₇H₃I₃O₃, iodine mass fraction: 73.8%), conferring inherent radiopacity. This property distinguishes HTBA from non-iodinated Trinder chromogens such as phenol, 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS), or N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS), which lack X-ray absorption capacity . The high electron density from iodine enables HTBA-derived quinoneimine products to be detected by both visible-wavelength spectrophotometry (520 nm) and X-ray/CT imaging modalities, a feature leveraged in research applications combining colorimetric enzymatic readouts with radiological tissue localization . Pure iodinated contrast agents such as diatrizoic acid (CAS 117-96-4) also bear three iodine atoms but are substituted with acetamido groups that eliminate the phenolic hydroxyl required for Trinder chromogenic coupling; HTBA uniquely preserves both iodination for radiopacity and a phenolic –OH for peroxidase-mediated color development .

Radiopacity potential
Class-level
73.8% iodine mass; combines Trinder reactivity with inherent X-ray attenuation
May support dual-modal colorimetric and X-ray detection probe design
Class-level inference based on iodine content; integrated functionality requires experimental validation
iodinated chromogen radiopacity X-ray contrast dual-mode detection

HTBA Application Scenarios


Clinical Chemistry Diagnostic Kits

HTBA is the preferred hydrogen donor for Trinder-type chromogenic detection in commercial diagnostic kits targeting creatinine, uric acid, cholesterol, triglycerides, and phospholipids. Its aqueous solubility (≥36.45 mg·mL⁻¹) enables formulation of ready-to-use liquid reagent bottles without organic co-solvents that risk denaturing kit enzymes [Evidence_Item_1]. The detection sensitivity advantage over phenol, combined with a red-shifted λmax of 520 nm that reduces bilirubin and hemoglobin interference, supports FDA 510(k)-cleared and CE-IVD-marked clinical chemistry analyzer platforms [Evidence_Item_2]. The creatinine enz-PAD validation (r²=0.977 vs. Jaffé reference method) further positions HTBA as a key raw material for next-generation point-of-care and low-resource-setting diagnostic devices [Evidence_Item_3].

5′-Nucleotidase & Lipid Quantification Assays

Investigators studying 5′-nucleotidase activity or conducting sequential microenzymatic lipid profiling should source HTBA at ≥99% purity (e.g., MedChemExpress HY-15919, 99.71%) to minimize chromogenic baseline drift attributable to iodinated impurities [Evidence_Item_4]. In the 5′-nucleotidase protocol, HTBA replaces phenol at one-quarter the molar concentration without protein denaturation, enabling extended incubation in serum-containing reaction mixtures without activity loss [Evidence_Item_2]. The sequential cholesterol–triglyceride–phospholipid microenzymatic assay (Nanjee & Miller, Clin Chem 1996) established HTBA-based colorimetric detection into the subnanomole mass range, a benchmark sensitivity that lower-purity or alternative chromogen sources cannot guarantee without re-validation [Evidence_Item_3].

Dual-Modality Imaging Assays

HTBAʼs 73.8% iodine mass fraction confers radiopacity that non-iodinated Trinder chromogens (phenol, DHBS, TOOS) lack entirely [Evidence_Item_5]. Research groups engineering tissue-localized enzymatic activity sensors or developing combined colorimetric-radiographic detection platforms benefit from HTBAʼs unique ability to serve simultaneously as a chromogenic reporter (via Trinder coupling) and as an X-ray contrast agent (via iodine electron density). Unlike diatrizoic acid, which is radiopaque but lacks a free phenolic –OH for peroxidase coupling, HTBA supports both detection modalities in a single molecular entity, simplifying probe design and reducing combinatorial reagent complexity [Evidence_Item_5].

Paper-Based POC Diagnostic Devices

The Talanta 2015 enz-PAD study demonstrated that HTBA can be immobilized on filter paper with creatininase/creatinase/sarcosine oxidase cascades to produce a pink-red quinoneimine product proportional to urine creatinine concentration (2.5–25 mg·dL⁻¹) [Evidence_Item_3]. The device cost is dominated by enzyme reagents rather than the chromogen; HTBA, used at micromolar-to-millimolar range on paper substrates, contributes negligibly to per-test cost while delivering a detection limit of 2.0 mg·dL⁻¹. This performance profile, coupled with its water solubility enabling aqueous inkjet printing of the chromogen onto paper substrates, makes HTBA a procurement priority for groups translating laboratory creatinine assays to resource-limited field settings [Evidence_Item_1, Evidence_Item_3].

Application
Selection Property
Validation Focus
Clinical chemistry diagnostic kit formulation
Aqueous solubility and red-shifted λmax for reduced interference
Enzyme compatibility with co-solvent-free liquid reagents; interferent robustness
5′-Nucleotidase and lipid profiling assays
High-purity grade for minimal chromogenic baseline drift
Protein compatibility and extended incubation stability in serum matrices
Dual-modal colorimetric/X-ray detection probes
Iodine content conferring radiopacity alongside Trinder reactivity
Confirming chromogenic-radiopaque dual functionality in target tissue models
Paper-based POC creatinine devices
Water solubility enabling aqueous inkjet deposition and low per-test cost
Sensitivity and stability on paper substrates; field-use robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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